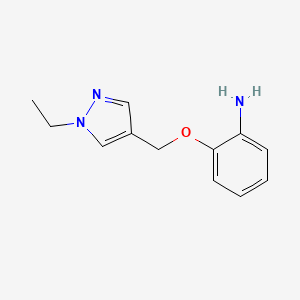

2-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline

Description

2-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline is an aniline derivative featuring a pyrazole ring substituted at the 1-position with an ethyl group and linked to the aniline moiety via a methoxy group at the ortho position. This compound is of interest in medicinal chemistry and materials science due to its structural versatility.

Properties

IUPAC Name |

2-[(1-ethylpyrazol-4-yl)methoxy]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-15-8-10(7-14-15)9-16-12-6-4-3-5-11(12)13/h3-8H,2,9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZNXGSMIAXLDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)COC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. The pyrazole scaffold, which this compound incorporates, has been associated with various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound this compound features a methoxy group attached to an aniline moiety, with a pyrazole ring contributing to its pharmacological properties. The specific substitution pattern is crucial for its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have exhibited significant inhibitory effects on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | MCF-7 | 1.88 ± 0.11 |

| 5a | B16-F10 | 2.12 ± 0.15 |

| 2 | SF-268 | 12.50 |

| 2 | NCI-H460 | 42.30 |

These results suggest that compounds with similar structures can effectively inhibit tumor growth, making them candidates for further development as anticancer agents .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, compound 5a was shown to inhibit CDK2/cyclin E with an IC50 of 0.98 ± 0.06 µM, indicating its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

Pyrazole derivatives have also been reported to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain pathways. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound may possess antimicrobial properties. Research has indicated that certain pyrazole derivatives can inhibit bacterial growth, although specific data on this compound's antimicrobial efficacy is still limited .

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives:

- Antitumor Effects : A study evaluated a series of pyrazole derivatives for their antitumor activity against various cancer cell lines. The results indicated that modifications in the pyrazole structure significantly influenced their potency .

- Enzyme Inhibition : Another investigation focused on the enzyme inhibitory properties of pyrazole derivatives, demonstrating their potential as enzyme inhibitors in biochemical assays .

Scientific Research Applications

Medicinal Chemistry

Biological Activity

The pyrazole moiety in 2-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline is known for its diverse biological activities. Pyrazole derivatives have been extensively studied for their potential as anti-inflammatory, analgesic, and antimicrobial agents. Research indicates that compounds containing pyrazole structures can inhibit enzymes involved in inflammatory pathways, making them candidates for drug development aimed at treating conditions such as arthritis and other inflammatory diseases .

Case Study: Anti-inflammatory Properties

A study conducted by Gökhan-Kelekçi et al. demonstrated that certain pyrazole derivatives exhibited significant anti-inflammatory activity comparable to indomethacin, a well-known anti-inflammatory drug. The study synthesized various derivatives and tested them using the carrageenan-induced paw edema method in rats, finding that some compounds surpassed the efficacy of standard treatments .

Agricultural Applications

Pesticidal Activity

Compounds similar to this compound have been investigated for their potential as pesticides. The incorporation of pyrazole rings in agrochemicals has shown promise in enhancing the efficacy of herbicides and insecticides. Research indicates that these compounds can act on specific biological targets in pests, leading to increased mortality rates without adversely affecting non-target species .

Case Study: Insecticidal Efficacy

In a comparative study of several pyrazole-based insecticides, researchers found that certain derivatives exhibited high insecticidal activity against common agricultural pests. The study highlighted the importance of structural modifications in enhancing the potency of these compounds against resistant pest populations.

Material Science

Polymeric Applications

The unique chemical structure of this compound allows it to be used as a building block in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

Case Study: Polymer Modification

Research has shown that adding pyrazole-containing compounds to polymer formulations significantly enhances their thermal resistance and mechanical properties. For instance, a study demonstrated that polymers modified with this compound exhibited improved performance in high-temperature applications compared to unmodified polymers.

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs, their molecular formulas, weights, substituents, and CAS numbers:

*Molecular weight inferred from analogs; †Estimated based on fluorine substitution.

Key Observations:

Substituent Effects: Ethyl vs. Positional Isomerism: The pyrazole linkage position (4-yl vs. 5-yl) alters spatial orientation. For example, 4-[(1-Ethyl-1H-pyrazol-5-yl)methoxy]aniline has a para-methoxy group, which may reduce steric hindrance compared to the ortho-substituted target compound .

Direct Pyrazole Linkage: 2-Methoxy-4-(1H-pyrazol-1-yl)aniline lacks a methoxy spacer, directly linking pyrazole to aniline. This reduces flexibility and may limit conformational diversity in binding interactions .

Q & A

Basic Research Questions

Q. What are the key structural features of 2-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline, and how do they influence its reactivity?

- Methodological Answer : The compound comprises an aniline core substituted with a pyrazole ring (1-ethyl-1H-pyrazol-4-yl) via a methoxy linker. The pyrazole’s electron-withdrawing nature and steric bulk from the ethyl group influence nucleophilic/electrophilic reactivity. For example, the aniline’s NH₂ group may participate in hydrogen bonding or act as a directing group in electrophilic substitution. X-ray crystallography (e.g., SHELX refinement ) is recommended to resolve positional disorder in the pyrazole and methoxy moieties.

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer : Synthesis typically involves coupling a pyrazole-methanol derivative with a halogenated aniline. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.

- Catalysts : Base catalysts (e.g., K₂CO₃) deprotonate the hydroxyl group in the pyrazole-methanol intermediate .

- Temperature : Reactions are often conducted at 80–100°C for 12–24 hours to achieve >80% yield. Monitor progress via TLC or HPLC .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrazole C-H signals at δ 7.5–8.5 ppm, aniline NH₂ at δ 5.0–6.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (217.27 g/mol) and fragmentation patterns .

- X-ray Diffraction : Resolves steric effects of the ethyl group and methoxy linker geometry .

Advanced Research Questions

Q. How do substituent variations (e.g., ethyl vs. methyl on pyrazole) affect the compound’s biological activity?

- Methodological Answer : Comparative studies with analogs (e.g., 4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline) reveal that bulkier substituents (ethyl) reduce binding affinity to targets like kinases or GPCRs due to steric hindrance. Use molecular docking (e.g., AutoDock Vina) to simulate interactions and validate with SPR or ITC binding assays .

Q. What strategies mitigate data contradictions in purity assessments of this compound?

- Methodological Answer : Discrepancies in purity (e.g., 95% vs. 99%) arise from residual solvents or byproducts. Mitigation steps:

- HPLC Method : Use a C18 column with gradient elution (water:acetonitrile, 0.1% TFA) to separate impurities .

- Elemental Analysis : Verify %C, %H, %N against theoretical values (C₆₀.82%, H₆.05%, N₁₉.13%) .

Q. How can researchers elucidate the metabolic pathways of this compound in vitro?

- Methodological Answer :

- Phase I Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Identify hydroxylation products (e.g., at the pyrazole or aniline ring) via LC-MS/MS .

- Phase II Metabolism : Test glucuronidation using UDPGA cofactor. Detect conjugates via β-glucuronidase hydrolysis .

Q. What computational approaches predict the compound’s physicochemical properties?

- Methodological Answer :

- LogP : Use QSPR models (e.g., ACD/Labs) to estimate hydrophobicity (predicted LogP ~2.1).

- pKa : DFT calculations (e.g., Gaussian) predict the aniline NH₂ pKa (~4.5) and pyrazole N-H pKa (~8.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.